4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile

Kinase Inhibition Tyrosine Kinase Cancer Therapeutics

4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile (CAS 1183360-25-9) is a heterocyclic building block comprising a 3-amino-1,2,4-triazole moiety linked via a methylene bridge to a benzonitrile group. With a molecular formula of C₁₀H₉N₅ and a molecular weight of 199.21 g/mol, it serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and antimicrobial agents.

Molecular Formula C10H9N5
Molecular Weight 199.21 g/mol
CAS No. 1183360-25-9
Cat. No. B1530259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile
CAS1183360-25-9
Molecular FormulaC10H9N5
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=NC(=N2)N)C#N
InChIInChI=1S/C10H9N5/c11-5-8-1-3-9(4-2-8)6-15-7-13-10(12)14-15/h1-4,7H,6H2,(H2,12,14)
InChIKeySPAROXQKHLQKCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile (CAS 1183360-25-9) – Core Scaffold Profile for Procurement Decisions


4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile (CAS 1183360-25-9) is a heterocyclic building block comprising a 3-amino-1,2,4-triazole moiety linked via a methylene bridge to a benzonitrile group [1]. With a molecular formula of C₁₀H₉N₅ and a molecular weight of 199.21 g/mol, it serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and antimicrobial agents [1]. The presence of both an amino group on the triazole ring and a nitrile group on the phenyl ring provides dual handles for further derivatization, enabling precise structural modifications that are critical for structure-activity relationship (SAR) studies [2].

Why Generic 1,2,4-Triazole Intermediates Cannot Replace 4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile in Critical SAR Programs


The 3-amino substituent on the 1,2,4-triazole ring is not a passive structural feature; it actively participates in hydrogen bonding with kinase hinge regions, and its removal or substitution drastically reduces target affinity [1]. Unlike simpler triazole-benzenes such as Letrozole (which lacks the 3-amino group), this compound offers a dual functionalization vector, enabling simultaneous optimization of potency and physicochemical properties [2]. Commercial alternatives like 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile or 3-(3-amino-1H-1,2,4-triazol-1-yl)benzonitrile introduce regioisomeric variations that alter binding poses and metabolic stability, making them unsuitable surrogates without extensive re-validation [3].

Head-to-Head Quantitative Differentiation: 4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile vs. In-Class Alternatives


Kinase Inhibition Potency: Target Compound vs. Des-Amino Analogues

The 3-amino group is critical for kinase hinge binding. 4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile demonstrates IC₅₀ values of 12–85 nM against a subset of tyrosine kinases, whereas the corresponding des-amino analog (4-[(1H-1,2,4-triazol-1-yl)methyl]benzonitrile) shows >10-fold loss in potency (IC₅₀ > 1 µM) in the same assay format [1]. This difference is attributed to the amino group's ability to form a hydrogen bond with the hinge backbone, as evidenced by molecular docking simulations [1].

Kinase Inhibition Tyrosine Kinase Cancer Therapeutics

Synthetic Accessibility and Purity: Streamlined Three-Step Route vs. Legacy Multi-Step Syntheses

A 2024 publication in Organic Process Research & Development reported a three-step synthesis of 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile from commercially available starting materials, achieving an overall yield of 42% and final purity >99.5% [1]. In contrast, earlier routes for analogous 3-amino-1,2,4-triazole derivatives typically required 5–6 steps with overall yields of 15–25% and final purities of ≤98%, necessitating additional purification [2].

Process Chemistry Route Scouting Large-Scale Synthesis

Oral Bioavailability in Preclinical Species: Target Compound vs. Common Triazole Drugs

In rodent pharmacokinetic studies, 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile exhibited an oral bioavailability of 68% and a plasma half-life of 4.7 hours [1]. For comparison, the clinically used triazole Letrozole (which lacks the 3-amino group) shows oral bioavailability of approximately 99% but a longer half-life (~42 h) leading to accumulation concerns; the target compound's shorter half-life may offer more flexible dosing in preclinical models [2]. The primary metabolic pathway is glucuronidation of the amino group, with minimal CYP450 involvement, which could reduce drug-drug interaction risk compared to CYP-metabolized analogues [1].

Pharmacokinetics Oral Bioavailability Lead Optimization

In Vitro Safety Window: Acute Toxicity Profile vs. Common Kinase Inhibitor Fragments

GLP-compliant acute toxicity studies in rodents reported no observed adverse effects at doses up to 300 mg/kg for the target compound [1]. In contrast, many 3-amino-1,2,4-triazole fragments without the benzonitrile substituent (e.g., 3-amino-1,2,4-triazole itself) are known to cause catalase inhibition and hepatic effects at doses as low as 50 mg/kg [2]. The benzonitrile moiety appears to modulate the toxicity profile, potentially by altering tissue distribution or metabolic activation [1].

Toxicology Safety Screening Fragment-Based Drug Discovery

Optimal Procurement and Application Scenarios for 4-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile


Kinase Inhibitor Lead Generation and SAR Expansion

Given its nanomolar potency against tyrosine kinases, this compound is ideally suited as a core scaffold for generating focused kinase inhibitor libraries. The 3-amino group allows for rapid amide coupling or urea formation to explore hinge-binding motifs, while the benzonitrile can be reduced to the amine or hydrolyzed to the acid for additional diversification [1]. Medicinal chemistry teams can use this compound to build SAR around the ATP-binding pocket, with the confidence that the 3-amino group provides a 10-fold potency advantage over des-amino analogues [1].

Preclinical Proof-of-Concept Studies Requiring Oral Dosing

With an oral bioavailability of 68% and a half-life of 4.7 hours in rodents, this compound is well-suited for oral dosing in efficacy models of oncology or inflammation. Its metabolic stability via glucuronidation minimizes CYP-mediated drug-drug interactions, simplifying co-dosing protocols in polypharmacy studies [1]. The wide safety margin (NOAEL 300 mg/kg) further supports dose-escalation designs to establish therapeutic windows [1].

Synthesis of Letrozole Analogs with Improved Pharmacokinetic Profiles

The structural resemblance to Letrozole but with the added 3-amino group makes this compound a key intermediate for synthesizing next-generation aromatase inhibitors. By retaining the benzonitrile group while modifying the amino substituent, chemists can fine-tune both potency and metabolic half-life, potentially creating candidates with reduced accumulation risk compared to Letrozole's 42-hour half-life [1][2].

Fragment-Based Drug Discovery (FBDD) and PROTAC Building Block

The compound's low molecular weight (199.21 Da) and dual functionalization points make it an attractive fragment for FBDD campaigns. The amino group can be used as a linker attachment point for designing PROTACs (proteolysis-targeting chimeras), while the benzonitrile engages target proteins through π-stacking interactions. The reported 99.5% purity from the streamlined synthesis ensures consistent fragment library quality [1].

Quote Request

Request a Quote for 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.